Copper probe CF4
Description
Multifaceted Roles of Copper and Carbon Tetrafluoride in Advanced Technologies
Copper is an essential transition metal with a pivotal role in numerous biological processes and technological applications. nih.gov Its unique electronic properties make it a cornerstone of the electronics industry, particularly in the fabrication of interconnects in semiconductor devices. google.com In biological systems, copper is a critical cofactor for a multitude of enzymes, and maintaining its homeostasis is vital for cellular health. nih.govproquest.com Imbalances in copper levels are implicated in various diseases, making its detection and regulation a key area of research. nih.gov
Carbon tetrafluoride (CF₄), a highly stable fluorocarbon, is widely utilized in industrial processes. wikipedia.org Its primary application is in plasma etching, a critical step in the manufacturing of microelectronics, where it serves as a source of fluorine radicals for patterning silicon and other materials. google.comresearchgate.net Additionally, CF₄ is explored as a source material for carbon-based polymers. acs.org The high strength of the carbon-fluorine bond in CF₄ contributes to its general inertness, but it can be induced to react under specific, high-energy conditions. wikipedia.org
Overview of Key Academic Research Trajectories for Copper-CF₄ Systems
Academic investigations into systems involving copper and CF₄ have primarily followed two distinct paths:
Fluorescent Copper Sensing: A significant body of research focuses on a specific molecule named "Copper probe CF4". This compound is a fluorescent sensor designed to detect labile copper ions (specifically Cu⁺) with high selectivity and sensitivity. escholarship.orgmedkoo.com Its application is predominantly in the life sciences, where it is used to visualize and quantify copper distribution within cells and living organisms, such as in the study of colon cancer or neurological processes in zebrafish. escholarship.orgtargetmol.comasm.org
Gas-Phase and Plasma Chemistry: Another major research trajectory examines the chemical reactions between copper and carbon tetrafluoride, typically in the gas phase and under plasma conditions. acs.orgmrs-j.org These studies often involve laser ablation to generate highly energetic copper atoms that then react with CF₄ gas. mrs-j.orgsciepub.com The primary interests in this area are the fundamental reaction mechanisms, the formation of novel materials like copper fluoride (B91410) (CuF), and the development of technologies such as plasma switching by laser ablation (PLASLA) for materials science applications. mrs-j.orgsciepub.com
Scope and Methodological Approach in Scholarly Investigations
The methodologies employed in studying Copper-CF₄ systems are tailored to the specific research trajectory.
In the study of This compound , the principal methodological approach is fluorescence spectroscopy. Researchers utilize the probe's property of exhibiting a significant increase in fluorescence upon binding to Cu⁺ ions. escholarship.org This allows for the sensitive detection and imaging of labile copper pools in complex biological environments. escholarship.orgasm.org Experiments often involve introducing the probe to cell cultures or model organisms and using microscopy to observe changes in fluorescence, thereby mapping copper distribution. escholarship.org
For investigations into copper and CF₄ gas-phase reactions , the experimental setups are markedly different. A common technique is laser ablation of a copper target in a CF₄ atmosphere. acs.orgmrs-j.org The ensuing chemical reactions are monitored using sophisticated analytical methods, including:
Time-resolved luminescence spectroscopy: To analyze the light emitted from the reaction, which helps in identifying the product species, such as the chemiluminescence from newly formed CuF. acs.orgsciepub.com
Significance of Interfacial Phenomena and Chemical Reactivity in Diverse Applications
Interfacial phenomena and chemical reactivity are central to the applications derived from Copper-CF₄ systems.
In semiconductor manufacturing, the interface between a copper surface and a CF₄-containing plasma is critical during reactive plasma etching processes. google.compsu.edu The chemical reactivity of CF₄ plasma, which generates fluorine radicals, is harnessed to etch materials, but it can also lead to the undesirable formation of fluorine-containing contaminants on copper interconnects. google.com Understanding and controlling the reactions at this gas-solid interface is crucial for the reliability of microelectronic devices.
In the context of the fluorescent "this compound," the interaction is at a molecular level. The chemical reactivity involves the specific binding of a copper ion to the receptor part of the probe molecule. escholarship.org This binding event can be considered an interfacial phenomenon between the ion and the organic molecule, which alters the electronic structure of the probe and triggers a change in its fluorescent properties. escholarship.orgasm.org
In high-energy gas-phase reactions, the reactivity of laser-ablated copper atoms with CF₄ molecules is the core process. mrs-j.org This reaction leads to the breaking of the strong C-F bonds and the formation of new Cu-F bonds, resulting in products like copper fluoride. acs.org The study of this reactivity is fundamental to controlling the synthesis of such materials and developing applications like PLASLA, which relies on the precise timing of plasma formation initiated by the reaction. sciepub.com
Data Tables
Table 1: Properties of this compound
This table summarizes the key chemical and physical properties of the fluorescent sensor "this compound".
| Property | Value / Description | Reference |
| IUPAC Name | 6-(piperidin-1-yl)-9-{4-[(3,6,12,15-tetrathia-9-azaheptadecan-9-yl)methyl]-2-(trifluoromethyl)phenyl}-3H-xanthen-3-one | sigmaaldrich.com |
| Molecular Formula | C₃₈H₄₇F₃N₂O₂S₄ | targetmol.com |
| Molecular Weight | 749.05 g/mol | targetmol.com |
| Function | Fluorescent probe for Cu⁺ ions | escholarship.orgmedkoo.com |
| Binding Affinity (Kd) | 0.29 nM for copper | targetmol.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | >98% (typical) | sigmaaldrich.com |
Table 2: Products and Observations in Gas-Phase Cu-CF₄ Reactions
This table details the species observed during the gas-phase reaction of laser-ablated copper with carbon tetrafluoride.
| Species Observed | State / Transition | Method of Observation | Significance | Reference |
| CuF | Chemiluminescence (b³Π−X¹Σ⁺, B¹Σ⁺−X¹Σ⁺, etc.) | Luminescence Spectroscopy | Primary product of the reaction, indicating C-F bond cleavage and Cu-F bond formation. | acs.orgmrs-j.org |
| Cu | Fluorescence | Luminescence Spectroscopy | Unreacted, excited copper atoms from laser ablation. | acs.org |
| C, C⁺, C²⁺, C₂ | Emission Lines | Time-Resolved Luminescence Spectroscopy | Indicates the decomposition of CF₄ and potential for carbon polymer formation. | sciepub.com |
| CF₄⁺, CF₃⁺, CF₂⁺, CF⁺ | Ions | Mass Spectrometry / Plasma Analysis | Cationic species formed during plasma ignition. | mrs-j.org |
Properties
Molecular Formula |
C38H47F3N2O2S4 |
|---|---|
Molecular Weight |
749.04 |
IUPAC Name |
9-(4-((Bis(2-((2-(ethylthio)ethyl)thio)ethyl)amino)methyl)-2-(trifluoromethyl)phenyl)-6-(piperidin-1-yl)-3H-xanthen-3-one |
InChI |
InChI=1S/C38H47F3N2O2S4/c1-3-46-20-22-48-18-16-42(17-19-49-23-21-47-4-2)27-28-8-11-31(34(24-28)38(39,40)41)37-32-12-9-29(43-14-6-5-7-15-43)25-35(32)45-36-26-30(44)10-13-33(36)37/h8-13,24-26H,3-7,14-23,27H2,1-2H3 |
InChI Key |
IWSHBHVMVNQFGF-UHFFFAOYSA-N |
SMILES |
O=C1C=CC2=C(C3=CC=C(CN(CCSCCSCC)CCSCCSCC)C=C3C(F)(F)F)C4=C(C=C(N5CCCCC5)C=C4)OC2=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Copper probe CF-4; Copper probe CF 4; Copper probe CF4 |
Origin of Product |
United States |
Plasma Surface Interactions of Copper with Cf₄ Containing Environments
Fundamental Plasma Chemistry and Active Species Kinetics
The composition and reactivity of a CF₄ plasma are determined by a series of complex gas-phase reactions initiated by electron impact. These reactions generate a variety of radicals and ions that serve as the primary agents for surface modification.
Generation and Evolution of Fluorocarbon Radicals and Ions in CF₄ Plasmas
In a pure CF₄ plasma, the primary mechanism for generating reactive species is the dissociation of CF₄ molecules by energetic electrons. This electron impact dissociation leads to the formation of various fluorocarbon radicals (CFₓ, where x=1-3) and fluorine atoms (F). The dominant species in the gas phase are typically the parent CF₄ molecules, CF₃ radicals, and F atoms.
The principal dissociation pathways initiated by electron collision are:
e⁻ + CF₄ → CF₃ + F + e⁻
e⁻ + CF₄ → CF₂ + 2F + e⁻
e⁻ + CF₄ → CF + 3F + e⁻
The table below summarizes the key species generated in a CF₄ plasma through electron impact.
| Input Molecule | Primary Products | Reaction Type |
| CF₄ | CF₃, CF₂, CF, F radicals; CF₃⁺, CF₂⁺, F⁺ ions | Dissociation, Ionization |
This table outlines the primary radical and ion species generated from the electron-impact dissociation and ionization of CF₄ molecules in a plasma environment.
Influence of Gas Mixtures (e.g., O₂, Ar, H₂, Cl₂) on Plasma Composition and Reactivity
The addition of other gases to a CF₄ plasma can significantly alter its chemical composition and reactivity, allowing for the tailoring of the process for specific applications.
Oxygen (O₂): Adding O₂ to a CF₄ plasma generally increases the concentration of atomic fluorine, which is a primary etchant for many materials. atlantis-press.com Oxygen atoms react with CFₓ radicals to form volatile products like CO, CO₂, and COF₂. ijpest.commdpi.com This process scavenges carbon from the plasma, which reduces the rate of recombination between CFₓ radicals and F atoms, thereby liberating more F atoms for surface reactions. atlantis-press.commdpi.com However, an excessive amount of O₂ can be counterproductive, as O₂ molecules can consume electrons that would otherwise contribute to the dissociation of CF₄. ijpest.com The F atom density often shows a non-monotonic behavior, peaking at an O₂ concentration of around 20-40%. skku.ac.kr
Argon (Ar): As a heavy inert gas, argon is often added to enhance the physical sputtering component of the etching process. researchgate.net Ar⁺ ions, accelerated by the electric field in the plasma sheath, bombard the substrate surface, increasing the etch rate by physically removing surface material and breaking chemical bonds, which can facilitate chemical reactions. researchgate.net The dilution of CF₄ with Ar can also influence the electron temperature and density, thereby affecting the dissociation rate of CF₄. researchgate.netcyberleninka.ru
Hydrogen (H₂): The addition of hydrogen to a CF₄ plasma has the opposite effect of oxygen. Hydrogen readily reacts with fluorine atoms to form stable HF molecules. diyhpl.us This scavenging of F atoms reduces the plasma's etching capability for fluorine-reactive materials and increases its polymerizing tendency by raising the relative concentration of CFₓ radicals.
Chlorine (Cl₂): When chlorine is added to a CF₄ plasma, a complex mixture of fluoro-, chloro-, and chlorofluorocarbon species is generated. For copper etching, the addition of Cl₂ is particularly important. While copper fluorides have very low volatility, copper chlorides are significantly more volatile, especially at elevated temperatures. In Cl₂/CF₄ plasmas, chlorine radicals often become the dominant chemical etchant for copper. nsf.gov CF₄ and its fragments can still contribute by modifying the surface, and Ar⁺ or CFₓ⁺ ions provide the necessary bombardment to assist the reaction and sputtering. nsf.gov
The following table summarizes the primary effects of common gas additives on CF₄ plasma characteristics.
| Additive Gas | Primary Effect on Plasma Chemistry | Impact on Reactive Species |
| Oxygen (O₂) | Scavenges carbon by forming CO, CO₂, COF₂. ijpest.commdpi.com | Increases F atom density (up to a certain percentage); suppresses CFₓ radical density. atlantis-press.commdpi.com |
| Argon (Ar) | Primarily physical effects; dilution. researchgate.net | Enhances ion density and bombardment energy, leading to increased physical sputtering. researchgate.net |
| Hydrogen (H₂) | Scavenges fluorine atoms by forming stable HF. diyhpl.us | Decreases F atom density; increases the relative concentration of polymerizing CFₓ radicals. |
| Chlorine (Cl₂) | Introduces highly reactive chlorine radicals. | Generates Cl radicals which can act as the primary etchant for materials like copper; forms chlorofluorocarbon species. nsf.gov |
This interactive table details the influence of various additive gases on the composition and reactivity of CF₄ plasmas.
Electron Energy Distribution Functions and Plasma Parameter Characterization
The kinetics of all electron-impact reactions are governed by the Electron Energy Distribution Function (EEDF), which describes the population of electrons at different energy levels. impedans.comcomsol.com The EEDF is a fundamental property of the plasma that, along with electron density (nₑ), determines the rates of ionization, dissociation, and excitation. uh.edu
In low-pressure CF₄ plasmas, the EEDF is typically non-Maxwellian. uh.edu It can often be characterized as a bi-Maxwellian distribution, featuring a larger population of low-energy electrons and a smaller, high-energy tail. uh.edu This high-energy tail is particularly important as it drives the high-threshold dissociation and ionization reactions that create the reactive species. impedans.com
Plasma parameters such as electron temperature (Tₑ), which represents the average electron energy, are derived from the EEDF. impedans.com These parameters are crucial for modeling and understanding plasma processes. For instance, changes in gas pressure, input power, or gas composition can significantly alter the shape of the EEDF. uh.edu An increase in pressure may lead to a decrease in the high-energy tail due to more frequent electron-neutral collisions, thereby affecting the dissociation rates of CF₄. uh.edu Characterization of the EEDF and other plasma parameters is typically performed using diagnostic tools like Langmuir probes and optical emission spectroscopy. uh.edukfki.hu
Mechanisms of Copper Surface Modification via Plasma Etching
The etching of copper in CF₄-based plasmas is challenging primarily due to the nature of the reaction products formed on the surface. Unlike silicon, which forms the highly volatile SiF₄, copper does not readily form volatile compounds with fluorine at typical processing temperatures. diyhpl.uswisc.edu
Reactive Ion Etching (RIE) and Physical Sputtering Contributions
The modification of a copper surface in a CF₄-containing plasma proceeds through a combination of chemical reactions (the "reactive" component of RIE) and physical momentum transfer (sputtering).
Reactive Ion Etching (RIE): The chemical pathway involves the reaction of fluorine radicals with the copper surface to form copper fluoride (B91410) (CuFₓ). However, the etch rate is severely limited because copper fluorides are largely involatile. researchgate.net This results in the formation of a passivation layer on the copper surface that inhibits further etching. Therefore, pure CF₄ plasma is generally ineffective for practical copper etching. diyhpl.uswisc.edu The process relies heavily on energetic ion bombardment to assist the reaction and remove the low-volatility products. The addition of CF₄ to chlorine-based plasmas can increase the reaction rate at high power, which is consistent with an increase in ion bombardment energy. nsf.gov
Physical Sputtering: Given the low volatility of CuFₓ, physical sputtering by energetic ions plays a dominant role in copper etching with fluorocarbon plasmas. wisc.edu Ions such as Ar⁺ and CF₃⁺ are accelerated from the plasma and strike the copper surface with high kinetic energy, physically ejecting copper atoms and surface reaction products. aip.org While sputtering is less selective than chemical etching, it is essential for removing the involatile fluoride layer. In many CF₄-based copper etch processes, the mechanism is better described as ion-enhanced etching, where ion bombardment drives the removal of surface material that may have been chemically modified by plasma radicals.
Role of Fluorocarbon Polymer Film Deposition in Etching Selectivity and Profile Control
In the realm of plasma etching, the deposition of a fluorocarbon (FC) polymer film on the substrate surface is a critical phenomenon that governs etching selectivity and the final topographical profile. umich.eduumich.edu This is particularly crucial when etching dielectric materials like silicon dioxide (SiO₂) using copper as a mask or an underlying layer. The selectivity of the etching process hinges on the differential behavior of this polymer film on different materials. umich.edu
The fundamental mechanism relies on the generation of polymerizing radicals, such as CFₓ (x=1, 2), from the dissociation of CF₄ gas in the plasma. umich.eduskku.ac.kr These radicals deposit on all exposed surfaces, forming a protective polymer layer. On the dielectric surface being etched, the oxygen atoms within the material react with the carbon in the fluorocarbon film, effectively "consuming" the polymer and allowing the etching process to proceed, driven by ion bombardment. umich.edu Conversely, on surfaces like copper, where no such reactive species are present, the polymer film remains, acting as a passivation layer that inhibits etching. umich.edu
The thickness and composition of this fluorocarbon film are determining factors in achieving high etching selectivity. umich.edu A thicker polymer layer on the non-dielectric surfaces enhances the protection against ion bombardment, thereby reducing the etch rate of those materials. umich.edu The control over the deposition of this film is, therefore, a key parameter in achieving anisotropic etching profiles, which are essential for creating high-aspect-ratio features in integrated circuits. The fluorocarbon film deposited on the sidewalls of etched features, an area with reduced ion bombardment, prevents lateral etching and ensures a vertical etch profile. tue.nl
| Parameter | Role in Etching Selectivity and Profile Control | Reference |
| Fluorocarbon Polymer Film | Forms a protective layer on surfaces not intended for etching, such as copper and photoresist masks. | umich.eduumich.edu |
| Radical Species (CFₓ) | Act as precursors for the deposition of the protective fluorocarbon film. | umich.eduskku.ac.kr |
| Ion Bombardment | Removes the polymer film from the target surface (e.g., SiO₂) and drives the etching reaction. | umich.edu |
| Sidewall Passivation | Deposition of the fluorocarbon film on the sidewalls of etched features prevents lateral etching, leading to anisotropic profiles. | tue.nl |
Kinetic Models of Etching and Deposition Processes on Copper
The intricate balance between etching and deposition on a copper surface within a CF₄ plasma can be described by kinetic models that account for the various plasma-phase and surface reactions. These models are essential for understanding and predicting the behavior of the etching process under different plasma conditions.
The deposition of the fluorocarbon polymer film is primarily initiated by the adsorption of CFₓ radicals onto the copper surface. umich.edu The sticking coefficients of these radicals, which represent the probability of a radical adhering to the surface upon collision, are crucial parameters in these models. researchgate.net The rate of polymer deposition is influenced by the flux of these radicals to the surface, which in turn depends on the plasma chemistry and operating parameters such as gas pressure and power. skku.ac.krnsf.gov
Kinetic models for etching, on the other hand, must consider the role of ion bombardment in conjunction with the presence of reactive species. The etching of copper in a pure CF₄ plasma is generally slow due to the low volatility of copper fluorides. However, the addition of other gases, such as chlorine, can significantly enhance the etch rate. nsf.gov The models for such mixed-gas plasmas become more complex, needing to account for the synergistic effects of different reactive species and the formation of volatile etch products.
The energy of the ions bombarding the surface is another critical factor in these kinetic models. Higher ion energies can increase the sputtering yield of the copper surface and the deposited polymer film, thereby shifting the balance from deposition to etching. nsf.gov Conversely, at lower ion energies, deposition processes are more likely to dominate. nsf.gov
| Process | Key Kinetic Parameters | Influencing Factors | Reference |
| Deposition | Sticking coefficients of CFₓ radicals, Flux of polymerizing radicals to the surface | Plasma chemistry (gas composition), Gas pressure, Plasma power | umich.eduskku.ac.krresearchgate.net |
| Etching | Ion energy, Flux of reactive species (e.g., F, Cl atoms), Volatility of etch products | Plasma power, Bias voltage, Gas mixture composition | nsf.gov |
Material Transformation and Microstructure Evolution on Copper Substrates
Exposure of copper substrates to CF₄ plasma induces significant changes in their material properties and microstructure. These transformations are a direct consequence of the physical and chemical interactions occurring at the plasma-surface interface.
Surface Roughness and Morphology Changes Induced by CF₄ Plasma Exposure
The surface topography of copper is notably altered by CF₄ plasma treatment. An increase in surface roughness is a commonly observed phenomenon. escholarship.orgresearchgate.net This can be attributed to several factors, including preferential etching of certain crystallographic orientations, sputtering effects from ion bombardment, and the non-uniform deposition and subsequent removal of the fluorocarbon polymer film. In some instances, the roughness of an etched copper line has been observed to follow the grain structure of the underlying film. nsf.gov
Studies on copper oxide (CuO) nanowires have shown that CF₄ plasma treatment can lead to a reduction in the tip diameter and a sharpening of the nanowire tips. ntu.edu.sgresearchgate.net This indicates that the plasma can induce morphological changes at the nanoscale. The extent of these changes is dependent on the plasma parameters and the duration of the exposure.
Crystalline Structure Alterations in Copper Films after Plasma Treatment
The crystalline structure of copper films is also susceptible to modification by CF₄ plasma. The grain size of the copper film, a critical parameter influencing its electrical conductivity, can be affected by the plasma treatment. nsf.gov For instance, the grain size of sputtered copper films has been shown to be influenced by plasma parameters during deposition. nsf.gov While direct studies on the alteration of existing copper film crystallinity by CF₄ etching plasma are less common, it is plausible that the energetic ion bombardment and localized heating at the surface could induce changes in the crystalline structure, such as the introduction of defects or even recrystallization in the near-surface region.
Formation of Fluorinated Layers and Copper Fluorides on Etched Surfaces
A key chemical modification occurring on copper surfaces exposed to CF₄ plasma is the formation of a fluorinated layer. ntu.edu.sg This layer is a result of the interaction of fluorine-containing species from the plasma with the copper surface. X-ray photoelectron spectroscopy (XPS) analyses have confirmed the presence of Cu-F bonds on CF₄ plasma-treated surfaces. ntu.edu.sg
The formation of copper fluorides, such as CuF₂, is a potential outcome of this interaction. ntu.edu.sg However, the volatility of these copper fluorides is relatively low at typical processing temperatures, which is a primary reason why pure CF₄ is not an effective etchant for copper. The fluorinated layer can act as a passivation layer, inhibiting further reaction with the plasma.
Impact of Plasma Parameters on Oxide Formation and Reduction on Copper
The presence of oxygen, either as a contaminant in the plasma or intentionally added, can lead to the formation of copper oxides on the surface. Plasma parameters play a crucial role in both the formation and reduction of these oxides. For instance, an O₂ plasma can be used to remove amorphous carbon layers, but it can also lead to the oxidation of the underlying copper. ntu.edu.sgresearchgate.net
Conversely, plasmas can also be utilized for the reduction of copper oxides. For example, a plasma containing hydrogen or ammonia can be effective in reducing copper oxide layers at relatively low temperatures. google.com In the context of CF₄ plasmas, the presence of carbon can contribute to the reduction of copper oxides through the formation of volatile carbon monoxide (CO) or carbon dioxide (CO₂). The balance between oxidation and reduction is highly dependent on the specific plasma chemistry and operating conditions.
| Material Transformation | Description | Key Influencing Factors | Reference |
| Surface Roughness | Generally increases due to non-uniform etching and deposition. Can follow the grain structure. | Ion bombardment energy, Plasma exposure time, Initial surface condition | nsf.govescholarship.orgresearchgate.net |
| Morphology (Nanostructures) | Can lead to sharpening and reduction in size of nanoscale features like nanowires. | Plasma chemistry, Ion energy | ntu.edu.sgresearchgate.net |
| Crystalline Structure | Potential for alteration of grain size and introduction of defects in the near-surface region. | Ion bombardment energy, Surface temperature | nsf.gov |
| Fluorinated Layer Formation | A thin layer containing Cu-F bonds forms on the surface. | Flux of fluorine species, Surface temperature | ntu.edu.sg |
| Oxide Formation/Reduction | Dependent on the presence of oxygen and reducing agents (e.g., carbon, hydrogen) in the plasma. | Gas composition (O₂, H₂, NH₃), Plasma power, Pressure | ntu.edu.sgresearchgate.netgoogle.com |
Analytical and Spectroscopic Characterization of Copper-CF₄ Interfaces
The interaction between copper surfaces and tetrafluoromethane (CF₄) containing plasmas is a complex process involving surface reactions, film formation, and morphological changes. To understand these phenomena, a suite of analytical and spectroscopic techniques is employed to characterize the chemical and physical state of the copper surface and the composition of the plasma phase.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. In the context of copper-CF₄ plasma interactions, XPS provides critical insights into the chemical modifications occurring at the copper surface.
When a copper surface is exposed to a CF₄ plasma, XPS analysis of the Cu 2p region reveals the formation of various copper species. Studies have shown the presence of metallic copper (Cu(0)) and cuprous oxide (Cu₂O) or other Cu(+1) states, typically identified by a major peak at a binding energy of approximately 932.5 eV. uh.edu Following treatment with a CF₄-containing plasma, new peaks at higher binding energies emerge. For instance, a peak at approximately 935.8 eV is assigned to the formation of copper fluoride (CuF₂), indicating that fluorine radicals from the plasma react with the copper surface. uh.edu The presence of Cu(II) species is often accompanied by characteristic "shake-up" satellite peaks at higher binding energies (around 943 eV), which can also indicate the formation of copper oxides like CuO. uh.edu
The F 1s spectrum provides complementary information. A strong peak at around 684.5 eV confirms the presence of Cu-F bonds, corroborating the formation of copper fluoride. uh.edu In some cases, particularly with fluorocarbon plasmas that have a higher carbon-to-fluorine ratio, a prominent F 1s peak can be observed at approximately 688 eV, which is indicative of C-F bond formation. uh.edu This suggests that a fluorocarbon layer can deposit on the copper surface.
The C 1s spectrum further elucidates the nature of the carbonaceous layer. Deconvolution of the C 1s peak can reveal various carbon environments, such as C-C, C-CFₓ, CF, CF₂, and CF₃, with binding energies ranging from 285 eV to 294 eV. The presence of these fluorinated carbon species confirms the deposition of a fluorocarbon film on the copper surface during plasma exposure.
Table 1: XPS Binding Energies for Species Detected on Copper Surfaces Exposed to CF₄-Containing Plasmas
| Spectral Region | Peak Assignment | Approximate Binding Energy (eV) |
| Cu 2p | Cu(0), Cu(+1) | 932.5 uh.edu |
| CuF₂ | 935.8 uh.edu | |
| CuO (shake-up satellite) | ~943 uh.edu | |
| F 1s | Cu-F | 684.5 uh.edu |
| C-F | 688 uh.edu | |
| C 1s | C-C | 285 |
| C-CFₓ | 287.1 | |
| CF | 288.4 | |
| CF-CF | 289.9 | |
| CF₂ | 292 | |
| CF₃ | 294 |
Optical Emission Spectroscopy (OES) for Gas-Phase Species Detection
Optical Emission Spectroscopy (OES) is a non-intrusive diagnostic technique used to identify the excited species present in a plasma. By analyzing the light emitted from the plasma, OES provides information about the types and relative concentrations of atoms, ions, and molecules, which are crucial for understanding the plasma chemistry and the mechanisms of plasma-surface interactions.
In a CF₄ plasma with a copper electrode, OES spectra reveal emissions from various species. Atomic copper and copper fluoride (CuF) emissions have been characterized in pulsed DC discharges containing CF₄. ntu.edu.sg Near the electrode surface, emissions from CuF and lower-energy states of atomic copper are typically observed. ntu.edu.sg In the bulk of the plasma, emission from more energetic states of copper can be detected. ntu.edu.sg
The OES spectrum of a pure CF₄ plasma is characterized by the presence of fluorine atoms, CFₓ (x=1-3) radicals, and their ions. The addition of other gases, such as oxygen or argon, can significantly alter the plasma composition. For example, adding O₂ to a CF₄ plasma can increase the concentration of atomic fluorine radicals, which are key etchants, by reacting with CFₓ radicals. This change in the relative concentrations of reactive species can be monitored by observing the changes in the intensity of their respective emission lines.
Table 2: Common Emissive Species Detected by OES in CF₄-Containing Plasmas
| Species | Wavelength Range (nm) |
| Atomic Fluorine (F) | 680 - 780 |
| CF Radical | 200 - 300 |
| CF₂ Radical | 240 - 320 |
| C₂ Swan Bands | 450 - 600 |
| Atomic Oxygen (O) | 777, 844 |
| Atomic Argon (Ar) | 750, 811 |
| Carbon Monoxide (CO) | 250 - 600 |
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Morphological Studies
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are high-resolution imaging techniques used to investigate the surface morphology and topography of materials. They are essential for visualizing the effects of plasma treatment on the copper surface at the micro- and nanoscale.
SEM provides detailed images of the surface with a large depth of field, making it suitable for observing changes in surface roughness and the formation of microstructures. researchgate.netnsf.gov Studies on copper and copper oxide nanowires exposed to CF₄ plasma have shown that the treatment can reduce the tip diameter of the nanowires and cause them to sharpen. SEM images can also reveal the formation of an amorphous layer on the surface. In some cases, the roughness of the etched copper surface has been observed to follow the grain structure of the underlying copper film.
AFM provides three-dimensional topographic information with very high vertical resolution, allowing for the quantitative measurement of surface roughness. nsf.gov After exposure to CF₄ plasma, the surface roughness of copper films can be altered. For example, one study reported an increase in the surface roughness of copper films after plasma exposure and subsequent removal of the reaction product layer. AFM can also be used to characterize the morphology of any deposited fluorocarbon films. Both SEM and AFM are complementary techniques; SEM provides a broader view of the surface morphology, while AFM offers more precise height and roughness information. researchgate.net
Table 3: Morphological Changes of Copper Surfaces Observed by SEM and AFM after CF₄ Plasma Treatment
| Observed Phenomenon | Analytical Technique |
| Reduction in nanowire tip diameter | SEM, TEM |
| Sharpening of nanowire tips | SEM, TEM |
| Formation of an amorphous surface layer | TEM |
| Increased surface roughness | AFM |
| Etched line edge roughness following grain structure | SEM |
Ellipsometry for Thin Film Thickness and Optical Property Assessment
Ellipsometry is a non-destructive optical technique used to determine the properties of thin films, including thickness and refractive index. It measures the change in the polarization of light upon reflection from a sample surface. While direct studies on the ellipsometry of copper in a pure CF₄ plasma are not prevalent in the provided search results, the principles of the technique are widely applied in similar plasma processing contexts, such as the etching of silicon nitride and the deposition of fluorocarbon films.
In the context of copper-CF₄ plasma interactions, ellipsometry could be used in-situ to monitor the growth of thin films on the copper surface in real-time. For instance, if a fluorocarbon polymer layer is deposited, ellipsometry can measure its thickness with sub-nanometer precision. Similarly, if a copper fluoride layer is formed, its thickness and optical constants can be determined.
The data obtained from ellipsometry can be used to model the surface as a multi-layer structure (e.g., substrate/copper/copper fluoride/fluorocarbon film/ambient). By fitting the experimental data to a suitable optical model, the thickness and refractive index of each layer can be extracted. This information is valuable for understanding the kinetics of film formation and etching processes. For example, studies on other substrates have used ellipsometry to determine the deposition rates of fluorocarbon films in CF₄/H₂ discharges.
Mass Spectrometry for Plasma Effluent Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. In plasma processing, it is used to analyze the composition of the plasma and the volatile products in the plasma effluent. A mass spectrometer can be coupled to the plasma chamber to sample the gas-phase species, providing information about the ions and neutral molecules present.
While specific studies detailing the mass spectrometry of a copper-CF₄ plasma system were not found in the search results, the technique is crucial for understanding the etching mechanisms of metals in halogen-containing plasmas. In a CF₄ plasma interacting with a copper surface, a mass spectrometer would be used to detect the various ions generated from the dissociation of CF₄, such as CF₃⁺, CF₂⁺, and CF⁺.
Furthermore, if volatile copper-containing etch products are formed, they could be detected in the plasma effluent. For example, in chlorine-based plasmas, volatile copper chlorides are formed. Analogously, in a fluorine-based plasma, the formation of volatile copper fluorides (e.g., CuF₂) could be investigated. By monitoring the signals of these species as a function of plasma parameters, one can gain insights into the etching process and the reaction pathways.
Copper Based Chemical Probes for Fluorocarbon Detection and Biomimetic Sensing
Design Principles and Synthetic Methodologies for Copper Probes
The development of effective copper probes hinges on strategic design and precise synthesis. These probes are engineered to selectively interact with copper ions, enabling their detection and the study of their roles in various systems.
Ligand Design Strategies for Selective Copper Coordination
The selective coordination of copper ions, particularly distinguishing between its common oxidation states, Cu(I) and Cu(II), is a cornerstone of probe design. The geometric preferences of the copper ion are a key factor; Cu(I) with its d¹⁰ electron configuration can adapt to various coordination geometries, while Cu(II) (d⁹) typically favors square planar or distorted octahedral arrangements due to Jahn-Teller effects. nih.gov Ligands can be designed to impose a specific geometry that favors one oxidation state over the other. nih.gov For instance, a tetrahedral geometry is less favorable for Cu(II) and can thus be used to selectively bind Cu(I). nih.gov
The principle of Hard and Soft Acids and Bases (HSAB) is also critical. Cu(I) is a soft acid and prefers to bind with soft donor atoms like sulfur, whereas the harder Cu(II) ion favors harder donors like oxygen or nitrogen. nih.govpnas.org This difference in affinity is exploited to create selective ligands. For example, ligands rich in thioether groups are commonly used for Cu(I) selectivity. nih.gov
Furthermore, the design can involve creating a specific binding pocket size. A preorganized tetradentate phenanthroline-derived amide ligand, for instance, demonstrated high selectivity for smaller copper ions. researchgate.net This selectivity was attributed to a shift in the coordination mechanism from a tetradentate to a terdentate mode, which is more favorable for the smaller size of the copper ion. researchgate.net The combination of soft phosphorous and hard nitrogen donor sites in a ligand can also facilitate the selective coordination of coinage metals like copper. rsc.org
Synthesis of Copper(I)-Selective Fluorescent Probes (e.g., Copper Fluor-4)
Copper Fluor-4 (CF4) is a prime example of a Cu(I)-selective fluorescent probe. nih.govmedchemexpress.com Its design is centered around a rhodol dye scaffold, which provides the fluorescent signaling component. nih.govmedchemexpress.com The selectivity for Cu(I) is achieved through a receptor containing four thioether ligands. nih.gov This design leverages the preference of the soft Cu(I) ion for soft sulfur donors.
The synthesis of CF4 involves coupling the rhodol fluorophore with the specifically designed Cu(I)-binding receptor. nih.gov A related control probe, Ctrl-CF4-S2, is synthesized by replacing two of the four thioether sulfur atoms with methylene (B1212753) groups. nih.gov This modification results in a molecule that retains the rhodol scaffold but has a significantly reduced affinity for copper, allowing it to serve as a negative control in biological imaging experiments. nih.gov
CF4 exhibits a notable "turn-on" fluorescent response upon binding to Cu(I), showing a roughly 10-fold increase in fluorescence intensity. nih.gov It demonstrates high selectivity for copper over other biologically relevant metal ions such as zinc and iron. nih.govmedchemexpress.com The probe is also stable within a physiologically relevant pH range of 6 to 8. nih.govmedchemexpress.com
Table 1: Properties of Copper Fluor-4 (CF4)
| Property | Value/Description | Source |
| Target Ion | Cu(I) | nih.govmedchemexpress.com |
| Fluorophore | Rhodol dye | nih.govmedchemexpress.com |
| Selectivity | High for Cu(I) over Zn(II), Fe(II), and other alkali/alkaline earth metals | nih.govmedchemexpress.com |
| Fluorescence Response | ~10-fold "turn-on" | nih.gov |
| Dissociation Constant (Kd) | 2.9 x 10⁻¹³ M | medchemexpress.com |
| Optimal pH Range | 6 - 8 | nih.govmedchemexpress.com |
| Excitation Wavelength | 415 nm | medchemexpress.com |
| Emission Wavelength | 660 nm | medchemexpress.com |
Mechanisms of Copper-Probe Interaction and Selectivity
The functionality of copper probes is dictated by the intricate interactions between the probe's components and the copper ion, which in turn determines the probe's selectivity and signaling mechanism.
Redox-Active Ligand Contributions to Copper Electronic States
Redox-active ligands play a crucial role in modulating the electronic state of the coordinated copper center. d-nb.infonih.gov These ligands can act as electron reservoirs, participating in redox reactions and enabling multi-electron processes that might not be accessible with traditional, redox-innocent ligands. rsc.org This "electronic dialogue" between the metal and the ligand can stabilize different oxidation states of copper and facilitate catalytic cycles. d-nb.infonih.gov
For example, in some copper-catalyzed reactions, the redox-active ligand can provide the necessary electron to reduce a substrate, while the copper ion maintains its oxidation state. d-nb.inforsc.org This mechanism is observed in certain trifluoromethylation reactions where a single electron transfer from the redox-active ligand to a CF₃⁺ source generates a trifluoromethyl radical, which then proceeds to react with the target molecule. rsc.org This process avoids changes in the copper's oxidation state, thereby controlling the radical reactivity. rsc.org
In the context of water oxidation, theoretical studies suggest that a redox-active ligand can be oxidized first, followed by the coordination of a water molecule to the copper center. rsc.org In such a mechanism, the copper ion can remain in the +2 oxidation state throughout the catalytic cycle, with the ligand bearing the oxidative burden. rsc.orgacs.org
Table 2: Influence of Ligand Type on Copper Coordination and Reactivity
| Ligand Feature | Effect on Copper Center | Example Application | Source |
| Thioether-rich | Selective binding of soft Cu(I) | Cu(I)-selective fluorescent probes (e.g., CF4) | nih.govnih.gov |
| Tetrahedral geometry-imposing | Stabilizes Cu(I) over Cu(II) | Selective chelation of Cu(I) | nih.gov |
| Redox-active (e.g., aminophenol-derived) | Acts as an electron reservoir, enabling multi-electron transfer | Catalytic reactions (e.g., trifluoromethylation, water oxidation) | d-nb.infonih.govrsc.org |
| Phenanthroline-derived amide | Size-selective binding pocket | Selective complexation of small copper ions | researchgate.net |
Specificity of Copper Oxidation State Detection (e.g., Cu(I) vs. Cu(II))
Distinguishing between Cu(I) and Cu(II) is a significant challenge in biological systems, as the cellular environment is generally reducing, favoring the Cu(I) state. pnas.org However, the existence and importance of labile Cu(II) pools are increasingly recognized, driving the development of oxidation state-specific probes. pnas.orgnih.gov
The primary strategy for achieving this specificity relies on the HSAB principle. pnas.org Probes designed for Cu(I) detection, like Copper Fluor-4 (CF4), typically incorporate soft donor atoms such as sulfur in their receptor sites. pnas.orgnih.gov This makes them highly selective for the soft Cu(I) ion. CF4, for instance, shows a strong fluorescent response to Cu(I) but not to Cu(II) or other common metal ions. pnas.orgnih.gov The combined use of CF4 and a Cu(II)-specific probe has been instrumental in identifying the distinct roles of copper transporters, with CTR1 being a selective importer for Cu(I) and DMT1 for Cu(II). pnas.org
Conversely, probes for Cu(II) are designed with harder Lewis base donors to match the harder acidity of Cu(II). pnas.orgnih.gov An activity-based sensing strategy for Cu(II) involves a receptor that, upon binding Cu(II), activates a pendant dye for a reaction with nearby biological molecules. pnas.orgnih.gov This reaction releases the paramagnetic Cu(II) ion, which would otherwise quench the fluorescence, thus resulting in a "turn-on" signal. pnas.orgnih.gov This approach avoids the common issue of fluorescence quenching by paramagnetic metal ions. pnas.org
The development of these highly specific probes allows for the simultaneous or parallel monitoring of both labile Cu(I) and Cu(II) pools, providing a more complete picture of copper homeostasis and its role in biological processes. pnas.orgresearchgate.net
Adsorption and Charge Transfer Mechanisms in Gas Sensing
Information regarding the application of Copper probe CF4 in gas sensing, or the specific mechanisms of gaseous analyte adsorption and charge transfer, is not prominently featured in the available scientific literature. The primary application and design of this compound are centered on the detection of copper ions in aqueous and biological environments rather than the gas phase.
Spectroscopic Responses of Copper Probes to Analyte Binding
The interaction of this compound with its target analyte, copper ions, elicits distinct and measurable spectroscopic changes. These changes are fundamental to its function as a sensor, allowing for the quantification and visualization of copper. The primary methods for characterizing this response involve fluorescence and UV-Visible spectroscopy.
Fluorescence Response Mechanisms and Photophysical Properties
This compound, also known as Copper Fluor-4, is a fluorescent sensor designed specifically to detect labile copper ions (Cu⁺). nih.gov Its molecular structure is based on a rhodol dye scaffold, which provides the core fluorophore. nih.gov The probe's mechanism of action is a "turn-on" fluorescence response upon binding with copper. nih.gov In its unbound state, the probe exhibits minimal fluorescence. However, the binding of a copper ion to the probe's receptor, which contains thioether ligands, induces a significant, approximately 10-fold, increase in fluorescence intensity. nih.gov
This fluorescence enhancement is stable in a physiologically relevant pH range of 6 to 8. nih.gov The probe demonstrates high selectivity for copper, particularly over other biologically abundant metal ions such as zinc and iron. nih.gov The photophysical properties are key to its application in cellular imaging. For instance, it is effectively used for imaging labile copper pools in live cells, with an excitation wavelength of 536 nm. nih.gov A control probe, Ctrl-CF4-S2, which has a modified receptor with two of the four sulfur donors replaced by methylene groups, is often used in parallel. This control probe does not respond to copper and helps to validate the specificity of the CF4 signal. nih.gov
Table 1: Photophysical and Selectivity Properties of this compound
| Property | Value / Description | Source(s) |
| Probe Name | This compound (Copper Fluor-4) | nih.govnih.gov |
| Core Scaffold | Rhodol Dye | nih.gov |
| Target Analyte | Labile Copper Ions (Cu⁺) | nih.gov |
| Response Type | "Turn-on" Fluorescence | nih.gov |
| Fluorescence Increase | ~10-fold upon Cu⁺ binding | nih.gov |
| Optimal Excitation | 536 nm | nih.gov |
| Effective pH Range | 6 - 8 | nih.gov |
| Selectivity | High selectivity for Cu⁺ over Zn²⁺, Fe²⁺/Fe³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺ | nih.gov |
UV-Visible Spectroscopy for Binding Affinity and Stoichiometry
UV-Visible absorption spectroscopy is a standard analytical technique used to study the binding characteristics of chemical probes and metal ions. By monitoring changes in the absorption spectrum of the probe as the analyte concentration is increased, researchers can determine critical parameters such as the binding affinity (often expressed as the dissociation constant, Kd) and the binding stoichiometry (the ratio of probe to ion in the complex). While the literature extensively covers the fluorescence response of this compound, detailed studies utilizing UV-Visible spectroscopy to publish its binding affinity and stoichiometry are not as readily available. However, this technique remains a principal method for such characterizations in the development of new chemosensors.
Impedance Spectroscopy for Sensor Response Characterization
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the electrical properties of materials and their interfaces. It is often employed for sensors that are integrated onto electrode surfaces. There is no available research indicating the use of impedance spectroscopy for the characterization of this compound. The probe is designed and utilized as a soluble, molecular fluorescent sensor within liquid or cellular media, and its response is measured via optical (fluorescence) methods rather than electrochemical ones. nih.govnih.govbiorxiv.org
Adsorption and Interfacial Phenomena of Cf₄ on Copper Modified Surfaces
Thermodynamics and Kinetics of CF₄ Adsorption on Copper Surfaces
The adsorption of CF₄ on copper-modified surfaces is a complex process influenced by factors such as temperature, pressure, and the nature of the adsorbent. Understanding the thermodynamics and kinetics of this process is essential for designing efficient capture systems.
Adsorption Isotherms and Energetics of CF₄ on Copper
The adsorption of CF₄ on copper-modified activated carbon (Cu/AC) has been shown to be an exothermic process, meaning it releases heat. researchgate.netnih.gov This is a favorable characteristic for adsorption, as it indicates a spontaneous interaction at lower temperatures. The process also involves a reduction in entropy, which is expected as the gas molecules become more ordered upon adsorption onto the solid surface. researchgate.netnih.gov
Adsorption isotherms, which describe the amount of gas adsorbed at different pressures at a constant temperature, have been studied for CF₄ on various copper-containing materials. For instance, the adsorption capacity of a copper-based metal-organic framework (MOF), ATC-Cu, for CF₄ is 49.7 cm³/g at 298 K and 1 bar. acs.org In another study involving copper squarate, the adsorption energy for CF₄ was found to be -3.40 kJ/mol, which increased to -41.31 kJ/mol in the presence of water, indicating that humidity can significantly enhance the adsorption capacity. mdpi.com
The isosteric heat of adsorption (Qst), a measure of the interaction strength between the adsorbate and the adsorbent, has been calculated for CF₄ on various materials. For SIFSIX-2-Cu, the Qst value is 15.8 kJ/mol. acs.org These energetic parameters are crucial for evaluating the performance of different copper-based adsorbents for CF₄ capture.
Table 1: Adsorption Energetics of CF₄ on Various Copper-Containing Materials
| Adsorbent | Adsorption Energy (kJ/mol) | Isosteric Heat of Adsorption (Qst) (kJ/mol) | Adsorption Capacity (cm³/g) | Conditions |
|---|---|---|---|---|
| Copper Squarate | -3.40 | - | - | Dry |
| Copper Squarate | -41.31 | - | - | Humid |
| ATC-Cu | - | - | 49.7 | 298 K, 1 bar |
| SIFSIX-2-Cu | - | 15.8 | - | - |
Influence of Surface Heterogeneity and Functional Groups on Adsorption
The surface properties of the copper-containing adsorbent play a significant role in the adsorption of CF₄. Surface heterogeneity, which refers to the variations in the surface energy and structure, can create a range of adsorption sites with different affinities for CF₄ molecules. grafiati.comuevora.pt
Reversibility and Desorption Kinetics of CF₄ from Copper-Containing Substrates
The reversibility of the adsorption process is a key factor for the practical application of an adsorbent, as it determines whether the material can be regenerated and reused. Studies on copper-loaded activated carbon (Cu/AC) have demonstrated that the adsorption of CF₄ is a reversible process. researchgate.netnih.govresearchgate.net This material has shown excellent recycling and recyclability performance over multiple adsorption and desorption cycles. researchgate.netnih.gov Similarly, the copper-based MOF, ATC-Cu, also exhibits reversible adsorption behavior for CF₄. acs.org
The kinetics of desorption, which describe the rate at which adsorbed molecules are released from the surface, are crucial for designing efficient regeneration processes. The desorption kinetics are influenced by the strength of the interaction between CF₄ and the copper surface. In cases of physical adsorption, where the forces are weaker, desorption can typically be achieved by reducing the pressure or increasing the temperature. The kinetic models that describe the adsorption process, such as the pseudo-first-order and pseudo-second-order models, also provide insights into the desorption behavior. researchgate.netnih.gov
Surface Binding Sites and Molecular Interactions
The specific locations on the copper surface where CF₄ molecules attach and the nature of the forces holding them are fundamental to understanding the adsorption mechanism at a molecular level.
Identification of Active Adsorption Sites on Copper and Copper Oxides
Unsaturated sites on the copper atoms are considered active sites that can accelerate the adsorption of CF₄. researchgate.netnih.govresearchgate.net In copper-based metal-organic frameworks (MOFs), these open metal sites are particularly important for binding gas molecules. For instance, in ATC-Cu, the primary binding site for nitrogen trifluoride (NF₃), a molecule with similar properties to CF₄, is located between two copper paddle-wheels. acs.org While the interaction of CF₄ with these sites is weaker than that of NF₃, they still play a crucial role. acs.org
On copper oxide surfaces, the presence of oxygen atoms can also influence the adsorption of molecules. frontiersin.org Theoretical studies have investigated the interaction of various molecules with copper surfaces and have highlighted the importance of specific crystal faces, such as Cu(111), in determining the adsorption energy and geometry. rsc.orgskb.se For instance, density functional theory (DFT) calculations have been used to model the adsorption of molecules on clusters cut from the Cu(111) surface to understand the binding energies. rsc.org
Computational Modeling of CF₄–Copper Surface Interactions (e.g., DFT studies)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the interactions between CF₄ and copper surfaces at the atomic level. These computational studies provide valuable insights into the adsorption mechanism, binding energies, and the geometry of the adsorbed molecules.
DFT calculations have been used to model the adsorption of CF₄ on various copper-containing materials, including copper squarate and metal-organic frameworks (MOFs). acs.orgmdpi.com In the case of the MOF ATC-Cu, DFT optimization revealed that the CF₄ molecule is located within a hydrogen-rich cavity, where it interacts with the framework through multiple C–F···H interactions. acs.org The calculated binding energy between ATC-Cu and CF₄ was -29.72 kJ/mol. acs.org
Furthermore, DFT studies have been employed to calculate the core electron binding energies of adsorbates on Cu(111) surfaces, which can be compared with experimental X-ray photoelectron spectroscopy (XPS) data to identify the chemical state of the adsorbed species. rsc.org These computational models are instrumental in understanding the fundamental forces driving the adsorption of CF₄ on copper surfaces, which are primarily weak van der Waals interactions. acs.org
Table 2: Computationally Determined Binding Energies for CF₄ on Copper-Based Materials
| Material | Computational Method | Binding Energy (kJ/mol) | Key Interactions |
|---|---|---|---|
| Copper Squarate | DFT | -3.40 | van der Waals |
| ATC-Cu | DFT | -29.72 | C–F···H interactions |
Influence of Surface Modifications on Adsorption Capacity and Selectivity
The ability of copper-based materials to adsorb carbon tetrafluoride (CF₄) is significantly influenced by surface modifications. These modifications, which include altering the oxidation state of copper, inducing surface reconstruction, and engineering porosity and nanostructure, can tune the adsorption capacity and selectivity for CF₄.
Role of Copper Oxidation States and Surface Reconstruction
The chemical state of copper atoms on a surface, whether metallic (Cu⁰), cuprous oxide (Cu₂O or Cu⁺¹), or cupric oxide (CuO or Cu⁺²), plays a critical role in the adsorption of gas molecules. Research into CF₄ interactions with copper-modified surfaces highlights the importance of these oxidation states and the dynamic nature of the surface itself.
Studies have shown that for copper-loaded activated carbon (Cu/AC), the presence of both metallic copper and copper oxide forms is confirmed. researchgate.net It has been found that unsaturated sites on metallic copper can accelerate the reversible adsorption of CF₄. researchgate.netnih.gov This suggests that metallic copper sites (Cu⁰) are active for CF₄ interaction. In the context of catalysis, copper oxides are also crucial. For example, the mineralization of carbon tetrachloride (CCl₄), a related halocarbon, proceeds effectively with CuO, where the oxide surface captures chloride atoms and facilitates the reaction. nih.gov While direct comparative studies on CF₄ adsorption across different copper oxides are limited, theoretical investigations provide valuable insights. Density functional theory (DFT) calculations on Cu₂O surfaces have been used to model the adsorption of various molecules, indicating the surface's activity. mdpi.comresearchgate.net Theoretical work on copper squarate, a metal-organic framework (MOF) containing copper ions, calculated a specific, albeit weak, adsorption energy for CF₄ of -3.40 kJ·mol⁻¹. mdpi.com This interaction energy was noted to increase significantly to -41.31 kJ·mol⁻¹ in a humid environment, indicating a strong influence of co-adsorbates. mdpi.com
Surface reconstruction, the dynamic rearrangement of surface atoms during a chemical process, also impacts adsorption. nih.gov While much of the research on copper surface reconstruction focuses on CO₂ electroreduction, the principles are relevant to CF₄ adsorption. nih.govresearchgate.netpku.edu.cnresearchgate.net During electrocatalysis, copper surfaces are not static; they can reconstruct to expose different crystal facets, such as Cu(111) or Cu(100), each with unique catalytic and adsorptive properties. researchgate.netpku.edu.cn For instance, nanostructured surfaces with alternating stripes of metallic Cu(110) and a copper-oxide phase (Cu-CuO) show selective adsorption behavior for gases like N₂, where molecules first adsorb on the oxide stripes before populating the metallic stripes. researchgate.net This indicates that a reconstructed surface with multiple phases or facets could offer a range of binding sites with varying affinities for CF₄.
| Material | Adsorption Energy (kJ·mol⁻¹) | Conditions | Key Finding | Reference |
|---|---|---|---|---|
| Copper Squarate | -3.40 | Dry Environment (DFT) | Weak physisorption is observed. | mdpi.com |
| Copper Squarate | -41.31 | Humid Environment (Co-adsorption with H₂O) | Presence of water significantly enhances interaction energy. | mdpi.com |
| SIFSIX-2-Cu (MOF) | 15.8 | Low Coverage (Isosteric Heat of Adsorption) | Represents the interaction strength between CF₄ and the framework. | acs.org |
Impact of Surface Porosity and Nanostructure on CF₄ Uptake
The physical structure of a copper-modified surface, particularly its porosity and nanoscale features, is a determining factor in its total capacity for CF₄ uptake. High surface area and optimized pore dimensions are critical for maximizing the number of available adsorption sites.
Materials like copper foam, which have a highly porous, open-cell structure, are used as catalyst carriers and heat exchange materials due to their vast surface area. lithmachine.comulisboa.ptnih.gov The engineering of porosity at the micro- and nanoscale is a key strategy for developing effective adsorbents. Studies on copper-loaded activated carbon (Cu/AC) have demonstrated a large and rapid adsorption capacity for CF₄, superior to some commercial activated carbons and MOFs. researchgate.netnih.gov The effectiveness of these materials is linked to their well-developed pore structure. Research on other porous carbons for CF₄ capture has established that uptake is strongly correlated with the volume of narrow micropores, typically those with a diameter of less than 0.9 nm. This principle is applicable to copper-modified porous materials as well.
Nanostructuring, which involves creating features on the scale of nanometers, further enhances adsorption. A nanostructured surface composed of alternating stripes of Cu(110) and a Cu(110)-(2x1)O oxide phase creates a unique template where gas adsorption occurs selectively and sequentially on the different nanoscopic domains. researchgate.net Similarly, copper nanoparticles dispersed within a porous matrix, such as a hydrogel, create a high-surface-area composite material with significant adsorptive capabilities. nih.gov
Computational studies on copper-containing metal-organic frameworks (MOFs) provide further evidence of the link between structure and uptake. The predicted CF₄ uptake in Cu-BTC, a well-known copper-based MOF, is approximately 1 mol·kg⁻¹ under ambient conditions. nih.gov Another copper-containing MOF, SIFSIX-2-Cu, was predicted to adsorb 1.49 mmol/g of CF₄ at 1 bar. acs.org These materials derive their capacity from their highly regular, porous crystalline structures, which can be tuned for selective gas adsorption.
| Material | CF₄ Uptake | Pressure | Temperature | Reference |
|---|---|---|---|---|
| Cu-BTC (MOF) | ~1 mol·kg⁻¹ (Predicted) | Ambient | Not Specified | nih.gov |
| SIFSIX-2-Cu (MOF) | 1.49 mmol·g⁻¹ (Predicted) | 1 bar | 303.15 K | acs.org |
| ATC-Cu (MOF) | < 20 cm³·g⁻¹ | 1 bar | 298 K | acs.org |
Catalytic Applications Involving Copper and Fluorocarbons
Mechanistic Studies of Copper-Catalyzed Fluorocarbon Transformations
Understanding the step-by-step process, or mechanism, of how copper facilitates these transformations is key to optimizing existing reactions and discovering new ones.
The "active site" is the specific part of the copper catalyst where the chemical reaction occurs. During the reaction, short-lived molecules called "reaction intermediates" are formed. Identifying these intermediates provides a snapshot of the reaction in progress.
A significant intermediate in many of these reactions is a copper difluorocarbene species (LCu=CF₂). nih.govresearchgate.net This intermediate is highly reactive and can undergo several transformations. For example, it can participate in a "migratory insertion" where the difluorocarbene unit inserts into a carbon-copper bond, a key step in forming gem-difluoropropargyl structures. nih.gov
Another proposed intermediate is a copper hydride ([Cu-H]), which is thought to initiate reactions by attacking the fluorocarbon. researchgate.net In some cases, radical intermediates, such as the RCF₂ radical, are also proposed to be involved in the catalytic cycle. mdpi.com
Mechanistic studies have also pointed to the involvement of higher-valent copper species. For instance, a Cu(III)-alkyl intermediate has been suggested in certain oxidative elimination processes. epfl.ch In fluorination reactions, evidence suggests the formation of ArCu(III)-F or cationic Cu(III) fluoride (B91410) intermediates. cas.cn
The table below summarizes some of the key proposed intermediates in copper-catalyzed fluorocarbon transformations.
| Intermediate Type | Example Species | Proposed Role | Supporting Evidence |
| Copper Carbene | LCu=CF₂ | Transfer of difluorocarbene unit | Mechanistic experiments and computational studies nih.govresearchgate.net |
| Copper Hydride | [Cu-H] | Nucleophilic attack on fluorocarbon | Experimental and computational determination researchgate.net |
| Copper Alkyl | Cu(III)-alkyl | Oxidative elimination processes | Mechanistic studies epfl.ch |
| High-Valent Copper-Fluoride | ArCu(III)-F, [Cu(III)F]⁺ | Fluorination of aryl compounds | Mechanistic studies and deuterium (B1214612) labeling experiments cas.cn |
| Radical Species | RCF₂• | Difluoroalkylation reactions | Radical trapping experiments mdpi.com |
The ability of copper to easily switch between its oxidation states (e.g., Cu(I), Cu(II), Cu(III)) is central to its catalytic activity. nih.gov This process is known as redox cycling.
In many copper-catalyzed reactions involving fluorocarbons, the mechanism involves a series of electron transfers. For instance, a single electron transfer (SET) mechanism has been identified in some arene trifluoromethylation reactions. researchgate.net In this pathway, an electron is transferred from the substrate to an oxidant before the trifluoromethyl group is transferred. researchgate.net
Proton-coupled electron transfer (PCET) is another important pathway, where an electron and a proton are transferred together. sioc-journal.cn This can occur in a stepwise fashion (electron transfer followed by proton transfer, or vice-versa) or in a concerted manner. sioc-journal.cn PCET processes are crucial for the activation of C-H, N-H, and O-H bonds in the presence of a copper catalyst. sioc-journal.cn
The redox cycling of copper is often initiated by light (photochemical reactions) or electricity (electrochemical reactions). epfl.chchemrxiv.org For example, under blue light irradiation, a Cu(I) catalyst can initiate a radical fluorocarbonylation process to synthesize acyl fluorides. chemrxiv.org In electrochemical systems, an external voltage is used to drive the oxidation and reduction of the copper catalyst, enabling transformations like C-H functionalization. beilstein-journals.org
Role of Copper Oxidation States and Coordination Environments
The reactivity and selectivity of a copper catalyst are heavily influenced by its oxidation state and the molecules (ligands) surrounding it.
Ligands are organic molecules that bind to the copper center and play a crucial role in tuning the catalyst's properties. The design of these ligands is a key aspect of developing new and improved copper-catalyzed reactions.
For example, the use of bipyridyl-based ligands has been shown to be essential for achieving high product selectivity in certain halo-halodifluoromethylation reactions. nih.govresearchgate.net In other systems, such as the iridium-catalyzed borylation of fluoroarenes, the choice of ligand, like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), is critical for controlling the regioselectivity of the reaction. nih.gov
The electronic and steric properties of the ligand can stabilize specific copper oxidation states and intermediates, thereby directing the reaction towards the desired product. Electron-rich phosphine (B1218219) ligands, for instance, have been found to generate more reactive catalysts for hydroboration reactions. nih.gov The introduction of a hydrogen-bonding network within the ligand's coordination sphere can also enhance catalytic activity. d-nb.info
The table below provides examples of how different ligands influence copper-catalyzed reactions.
| Ligand Type | Example Ligand | Reaction Type | Effect on Catalysis |
| Bipyridyl | 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) | Halo-halodifluoromethylation, Borylation | Enhances selectivity nih.govresearchgate.netnih.gov |
| Phosphine | DTBM-SEGPHOS | Hydroboration | Increases catalyst reactivity nih.gov |
| N-Heterocyclic Carbene (NHC) | IPr | Fluorination | Enables high conversion at low temperatures beilstein-journals.org |
| Terpyridine | Ph-OleTpy | C-H Functionalization | Leads to high selectivity nih.gov |
| Phenanthroline | Phenanthroline derivatives | Sₙ2 Fluorination | Enables fluorination of alkyl bromides beilstein-journals.org |
To gain a deeper understanding of how these catalysts work, scientists use "in-situ" spectroscopic techniques to observe the copper species directly as the reaction is happening. This allows for the identification of transient intermediates and provides insights into the reaction mechanism.
Techniques like in-situ infrared (IR) spectroscopy and in-situ X-ray absorption spectroscopy (XAS) are powerful tools for this purpose. rsc.orgnih.govnih.gov For example, in-situ IR spectroscopy has been used to monitor the dehydration and calcination of copper complexes within zeolite catalysts. conicet.gov.ar Surface-enhanced Raman spectroscopy (SERS) is another in-situ technique that can detect adsorbed species on a copper electrode surface during an electrochemical reaction. researchgate.net
By combining kinetic studies with in-situ spectroscopy, researchers can correlate the presence of specific copper species with the rate of the reaction. nih.gov This information is invaluable for understanding the catalytic cycle and for designing more efficient catalysts. For instance, time-resolved UV/Vis and in-situ EPR, XAS, and FTIR spectroscopies have been used to identify different types of copper monomers and dimers and to determine their respective roles and reaction rates in methane (B114726) oxidation. nih.gov
Catalyst Design Principles for Fluorocarbon-Related Reactions
The knowledge gained from mechanistic and spectroscopic studies informs the principles of catalyst design. The goal is to create catalysts that are not only highly active and selective but also robust and environmentally benign.
Key principles in designing copper catalysts for fluorocarbon transformations include:
Tuning Redox Potential: The redox potential of the copper center can be adjusted through ligand design to match the requirements of a specific transformation. d-nb.info Redox-active ligands can even participate in the electron transfer process, providing an additional layer of control. d-nb.info
Stabilizing Key Intermediates: Ligands can be designed to stabilize reactive intermediates, such as copper carbenes or high-valent copper species, preventing decomposition and promoting the desired reaction pathway. nih.gov
Controlling the Coordination Environment: The number and geometry of the ligands around the copper center influence its reactivity. Creating a specific coordination environment can enhance selectivity and prevent unwanted side reactions. acs.org
Utilizing Bimetallic Systems: In some cases, combining copper with another metal, like palladium, can lead to enhanced catalytic activity through transmetalation processes. nih.gov
Employing Photocatalysis and Electrocatalysis: Integrating light or electricity into the catalytic system can provide the energy needed to drive challenging transformations under mild conditions. epfl.chchemrxiv.org
By applying these principles, chemists continue to develop novel and efficient copper-based catalytic systems for the synthesis of valuable fluorinated molecules.
Heterogeneous vs. Homogeneous Copper Catalysts
The distinction between heterogeneous and homogeneous catalysis is crucial in designing efficient and sustainable chemical processes. rsc.orgresearchgate.net Homogeneous catalysts dissolve in the reaction mixture, offering high selectivity, while heterogeneous catalysts exist in a different phase (typically solid) from the reactants, allowing for easier separation and recycling. researchgate.netrsc.org
Homogeneous Copper Catalysts:
In the realm of fluorocarbon chemistry, homogeneous copper catalysts are widely used. These are typically copper salts (e.g., CuI, CuCl) combined with organic ligands that help to solubilize the complex and tune its reactivity. researchgate.netbeilstein-journals.org For instance, a homogeneous system of CuCl with a Xantphos ligand has been used for the carboxylation of C-F bonds in trifluoromethyl alkenes. researchgate.net Similarly, copper-catalyzed trifluoromethylation of arylboronic acids often employs soluble copper sources to facilitate the reaction in solution. rsc.orgbeilstein-journals.org Mechanistic studies suggest that these reactions often proceed through a Cu(I)/Cu(III) catalytic cycle, where the copper center undergoes oxidation and reductive elimination to form the desired C-CF3 or C-C bond. acs.org While effective, a major drawback of homogeneous systems is the difficulty in separating the catalyst from the product, which can be a significant issue in pharmaceutical synthesis. researchgate.net
Heterogeneous Copper Catalysts:
Heterogeneous copper catalysts offer a practical alternative, emphasizing stability and recyclability. researchgate.net These catalysts typically involve copper species supported on solid materials like carbon, alumina (B75360) (Al2O3), or mesoporous silica (B1680970) (MCM-41). researchgate.netresearchgate.netmdpi.com For example, copper nanoparticles supported on carbon have been developed for the deuteration of aryl halides, demonstrating the potential for recycling and reuse over multiple runs. nih.gov In the context of fluorocarbons, while direct catalytic decomposition of the highly stable CF4 molecule is challenging, studies have shown that metal-promoted catalysts can be effective. For instance, γ-Al2O3 has been used as a catalyst for CF4 decomposition, and its activity can be enhanced by modification with other metals. mdpi.com Although direct comparisons are limited, the principles of heterogeneous catalysis, such as using supported copper(II) chloride in oxychlorination reactions, are relevant to potential future developments in fluorocarbon transformations. researchgate.net The primary challenge often lies in achieving the high selectivity and mild reaction conditions typical of homogeneous systems. rsc.org
| Catalyst Type | Description | Examples in Fluorocarbon Chemistry | Advantages | Disadvantages |
|---|---|---|---|---|
| Homogeneous | Catalyst is in the same phase as reactants (dissolved). | CuCl/Xantphos for C-F carboxylation researchgate.net; Cu(I) salts for trifluoromethylation. beilstein-journals.org | High selectivity and activity, mild reaction conditions, well-defined mechanistic understanding. rsc.org | Difficult to separate from product, not easily recyclable, potential for metal contamination in products. researchgate.netresearchgate.net |
| Heterogeneous | Catalyst is in a different phase from reactants (solid). | Copper supported on carbon for deuteration nih.gov; metal-promoted Al2O3 for CF4 decomposition. mdpi.com | Easy to separate and recycle, suitable for continuous flow processes, greater thermal stability. rsc.orgresearchgate.net | Often requires harsher reaction conditions, can have lower selectivity, potential for metal leaching into solution. rsc.org |
Nanostructured Copper Catalysts for Enhanced Performance
The performance of heterogeneous catalysts can be significantly improved by designing them at the nanoscale. rsc.org Nanostructured catalysts, such as nanoparticles, have a high surface-area-to-volume ratio, which exposes more active sites for catalysis. rsc.org This often leads to enhanced reactivity and efficiency compared to their bulk counterparts. rsc.org
In copper catalysis, the use of nanostructured materials is a key area of development. For reactions involving fluorocarbons, enhancing catalyst performance is critical due to the strength of C-F bonds. Research has shown that preparing catalysts as nanoparticles can improve their activity. For instance, iron nanoparticles supported on mesoporous MCM-41 have shown improved catalytic activity for the decomposition of carbon tetrachloride (CF4), with activity depending on the nanoparticle loading. researchgate.net While this example uses iron, the principle extends to copper, where supported copper nanoparticles are known to be effective catalysts in various organic transformations. researchgate.net
The synthesis method and support material are crucial for the performance of nanostructured catalysts. rsc.org For example, nanostructured copper catalysts prepared by pyrolyzing nitrogen-ligated copper complexes on a carbon support have been shown to be effective and recyclable heterogeneous catalysts. nih.gov The enhanced performance of nanostructured catalysts is attributed to several factors, including an increase in active surface sites and unique electronic properties that differ from the bulk material. rsc.org Furthermore, nanostructuring can be combined with other materials to create synergistic effects. For example, nanostructured fluorocarbon films incorporating copper nanoparticles have been developed, demonstrating how copper can be integrated at the nanoscale with fluorinated materials. mdpi.com
Advanced Theoretical and Computational Modeling of Copper Cf₄ Systems
Density Functional Theory (DFT) Studies
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgatomiclayerdeposition.com It is particularly effective for determining the properties of molecules and materials from first principles, without requiring experimental parameters. In the context of the Copper-CF₄ system, DFT is used to model fundamental interactions, reaction energetics, and electronic properties. rsc.org While conventional DFT calculations using Local-Density Approximation (LDA) or Generalized Gradient Approximation (GGA) can be limited by the "energy gap problem" for some materials, various corrections and advanced functionals are employed to achieve high accuracy. rsc.orgatomiclayerdeposition.com
Simulation of Atomic-Level Interactions at Copper-CF₄ Interfaces
DFT simulations are instrumental in mapping the potential energy surface of CF₄ molecules as they approach and interact with a copper surface. These simulations model the interface by constructing slab models of copper, typically representing low-index crystallographic planes like Cu(111) or Cu(100), and then placing a CF₄ molecule at various positions and orientations relative to the surface. reading.ac.uk
The calculations reveal the preferable adsorption sites, the equilibrium distance of the molecule from the surface, and the adsorption energy. For instance, DFT studies on similar systems, like CF₄ on γ-Al₂O₃, have shown how the interaction with surface acid sites can enhance adsorption. pnas.org A similar approach for copper would identify whether CF₄ adsorbs more strongly on top of a copper atom, in a bridge position between two atoms, or in a hollow site between three or more atoms. The simulations also account for van der Waals forces, which can be crucial for accurately describing the physisorption of molecules like CF₄. reading.ac.uk This detailed atomic-level picture is the first step in understanding the subsequent chemical reactions that may occur. researchgate.net
Prediction of Reaction Pathways and Energetics for Etching and Adsorption
DFT is a powerful tool for exploring the complex reaction pathways involved in plasma etching. It can be used to calculate the activation barriers for the dissociation of CF₄ on the copper surface, a critical step in the etching process. This involves breaking the strong C-F bonds. DFT calculations have shown that interaction with a surface can significantly weaken these bonds, promoting decomposition. pnas.org
Researchers can model the stepwise fluorination of the copper surface, where fluorine atoms, produced from CF₄ dissociation, react with copper atoms. aip.org The energy changes (enthalpy) for each step are calculated to determine the thermodynamic favorability of the reactions. By mapping the minimum energy pathway, DFT can predict the most likely sequence of reactions leading to the formation of volatile copper fluoride (B91410) species (e.g., CuF, CuF₂), which is the essence of the etching process. acs.org The table below shows representative data from a DFT study on CF₄ adsorption and bond activation on a catalytic surface, illustrating the type of energetic information that can be obtained. pnas.org
| System | Adsorption Energy (Eads) [eV] | C-F Bond Length (Å) (Initial) | C-F Bond Length (Å) (Adsorbed) |
| γ-Al₂O₃ | -0.44 | 1.36 | 1.42 |
| γ-Al₂O₃-OH | -0.51 | 1.36 | 1.43 |
| γ-Al₂O₃-HSO₄ | -0.64 | 1.36 | 1.45 |
| This table presents DFT calculation results for CF₄ on different alumina-based surfaces, demonstrating how surface modifications influence adsorption energy and C-F bond activation. A similar methodology is applied to copper surfaces. Data sourced from PNAS. pnas.org |
Electronic Structure and Bonding Analysis of Copper-Fluorocarbon Species
Understanding the electronic structure is key to explaining the nature of the chemical bonds formed between copper and fluorocarbon fragments. DFT calculations provide detailed information on the density of states (DOS) and projected density of states (PDOS), which reveal the contributions of different atomic orbitals (e.g., Cu 3d, F 2p, C 2p) to the bonding. researchgate.netaps.org
Analysis of the charge distribution, often using methods like Natural Population Analysis (NPA), can quantify the degree of charge transfer between the copper surface and the adsorbed species. atomiclayerdeposition.com This helps to characterize the nature of the bonds—for example, whether they are primarily ionic or covalent. acs.org For instance, the interaction between a fluorine atom and the copper surface is expected to be highly ionic, involving the transfer of an electron from copper to fluorine. These electronic details are crucial for building more accurate interatomic potentials for use in larger-scale simulations. chemrxiv.orgresearchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. arxiv.org By integrating Newton's equations of motion, MD provides a trajectory of the system, offering insights into dynamic processes like plasma species bombardment, surface diffusion, and structural changes. arxiv.orgescholarship.org The accuracy of MD simulations heavily depends on the interatomic potential or force field, which describes the forces between atoms. For reactive systems like plasma etching, reactive force fields (like ReaxFF) or specially developed potentials (like COMB) are necessary to model bond breaking and formation. acs.orgresearchgate.netaps.org
Trajectory Analysis of Plasma Species Impingement on Copper Surfaces
In a plasma etching environment, a copper surface is bombarded by a variety of energetic species, including ions (like CF₃⁺) and radicals (like F, CF₂, CF₃). MD simulations are ideally suited to model the consequences of these impacts. arxiv.orgosaka-u.ac.jp Simulations can track the trajectory of an incoming ion, its collision with the surface, and the subsequent cascade of atomic displacements within the copper lattice. escholarship.org
This analysis provides critical data on sputtering yields (the number of copper atoms ejected per incoming ion) and the reflection coefficients of impinging particles as a function of their energy and angle of incidence. dntb.gov.ua It also reveals how energy from the plasma is transferred to the substrate, leading to localized heating and defect formation. By simulating the impact of various fluorocarbon species, researchers can determine which ones are most effective at sputtering copper or creating active sites for chemical reactions.
| Parameter | Description | Insights from MD Simulations |
| Sputter Yield | Average number of surface atoms ejected per incident ion. | Varies with ion energy, mass, and angle of incidence. Key for determining physical etching rates. |
| Sticking Coefficient | Probability that an incident particle will adsorb onto the surface. | Determines the rate of surface layer formation (e.g., a fluorocarbon layer). |
| Energy Transfer | Amount of kinetic energy transferred from the impinging particle to the substrate. | Explains surface heating, defect creation, and collision cascade dynamics. |
| Surface Damage | Creation of vacancies, interstitials, and amorphous layers in the substrate. | Relates plasma conditions to material modification and changes in surface roughness. |
| This table summarizes key parameters obtained from Molecular Dynamics simulations of plasma species impinging on a surface, providing insight into the physical aspects of the etching process. escholarship.orgdntb.gov.ua |
Atomistic Simulation of Surface Diffusion and Reorganization
Following the initial impact of plasma species, the atoms on and within the copper surface undergo diffusion and reorganization. MD simulations can model these processes over timescales ranging from picoseconds to nanoseconds. This includes the diffusion of adsorbed fluorine atoms and fluorocarbon fragments across the surface, their reaction with copper atoms, and the subsequent desorption of volatile copper fluoride products.
These simulations can visualize the evolution of surface morphology, such as the development of roughness or the formation of etch pits. escholarship.org They are also used to study how the composition and structure of the near-surface region change under continuous plasma exposure, for example, through the formation of a steady-state fluorinated layer. Understanding this dynamic reorganization is essential for predicting and controlling the final etch profile and surface quality in semiconductor manufacturing. researchgate.netaps.org
Plasma Modeling and Simulation for Process Optimization
In the realm of semiconductor manufacturing, the etching of copper interconnects is a critical process that demands high precision and control. The use of tetrafluoromethane (CF₄) plasma in these processes introduces a complex interplay of physical and chemical phenomena. To unravel this complexity and optimize etching processes, advanced theoretical and computational modeling is indispensable. Plasma modeling and simulation provide a virtual environment to investigate the underlying mechanisms, predict process outcomes, and refine operational parameters without the need for extensive and costly experimentation. These models are fundamental in understanding the generation of reactive species in the plasma, their transport to the substrate, and their subsequent interaction with the copper surface.
Zero-Dimensional and Higher-Dimensional Plasma Models
The computational modeling of CF₄ plasmas for copper etching leverages models of varying complexity, primarily categorized as zero-dimensional (0D) and higher-dimensional (1D, 2D, or 3D) models. The choice of model depends on the specific aspects of the plasma process under investigation and the desired balance between computational cost and accuracy.
Zero-Dimensional (Global) Models
Zero-dimensional models, often referred to as global models, are the simplest representation of a plasma system. researchgate.net They operate on the principle of spatial uniformity, averaging all plasma parameters, such as species densities and electron temperature, over the entire volume of the reactor. researchgate.net These models are built around solving particle and energy balance equations for the various species present in the plasma.
The primary advantage of 0D models lies in their computational efficiency, which allows for the inclusion of extensive and complex chemical reaction sets. mdpi.com For a CF₄ plasma, this would include dozens of reactions like electron-impact dissociation, ionization, attachment, and recombination, as well as neutral-neutral reactions. mdpi.com These models are particularly useful for predicting the steady-state densities of key reactive species, such as fluorine atoms (F) and CFₓ radicals, which are crucial for the etching process. skku.ac.kr By inputting experimental data like electron temperature and ion current density, 0D models can provide valuable insights into the formation and decay kinetics of plasma active species. researchgate.netaip.org
Table 1: Key Inputs and Outputs of Zero-Dimensional Models for CF₄ Plasma
| Input Parameters | Output Parameters |
| Reactor Geometry (Volume, Surface Area) | Densities of Neutral Species (F, CF, CF₂, CF₃) |
| Gas Pressure and Flow Rate | Densities of Ions (CF₃⁺, F⁺, F⁻) |
| Input Power | Electron Density and Temperature |
| Gas Mixture Composition (e.g., CF₄/Ar/O₂) | Reaction Rates for Plasma Chemistry |
| Sticking Coefficients of Species on Surfaces | Fluxes of Species to the Surfaces |
Higher-Dimensional Plasma Models
While 0D models provide a good overview of plasma chemistry, they cannot capture spatial variations within the reactor. For this, higher-dimensional models (1D, 2D, or 3D) are required. These models solve the fluid equations (continuity, momentum, and energy) for each species, coupled with Maxwell's or Poisson's equations for the electromagnetic fields. aip.org
One-Dimensional (1D) Models: These are often used to study the plasma sheath region near the electrodes, providing information about the energy and angular distribution of ions bombarding the copper surface.
Two-Dimensional (2D) Models: 2D fluid models are commonly employed to simulate the entire plasma reactor, capturing radial and axial variations in plasma parameters. aip.org This is crucial for understanding and ensuring the uniformity of the etching process across the entire wafer. These models can predict the spatial distribution of reactive species and the plasma potential, offering a more detailed picture of the plasma structure. aip.org For instance, in an inductively coupled plasma (ICP) reactor with a copper coil, a 2D model can illustrate how the power is deposited and how that affects the generation of radicals and ions throughout the chamber. mdpi.comskku.ac.kr
Higher-dimensional models are computationally more intensive than 0D models but provide a more accurate and spatially resolved description of the plasma, which is essential for optimizing reactor design and process uniformity. aip.org
Coupling Plasma Models with Surface Reaction Kinetics
The interaction between the plasma and the copper surface is a critical component of the etching process. To accurately simulate this, plasma models must be coupled with surface reaction kinetics models. nih.gov This coupling creates a comprehensive model that describes the entire process, from the generation of reactive species in the gas phase to their ultimate effect on the substrate.
The surface kinetics model takes the fluxes of ions and radicals predicted by the plasma model as input. It then simulates the processes occurring on the copper surface, including:
Adsorption: Reactive species from the plasma, such as F atoms and CFₓ radicals, adsorb onto the copper surface. Studies have shown that unsaturated sites on copper can accelerate the adsorption of CF₄. nih.govresearchgate.net
Reaction: Adsorbed species react with the copper surface. In CF₄ plasmas, ion bombardment is often necessary to provide the energy required for these reactions to occur, a process known as reactive ion etching (RIE). diyhpl.us The interaction is a complex balance between etching by fluorine radicals and the potential formation of a fluorocarbon polymer layer from CFₓ radicals. nih.gov
Desorption/Sputtering: The products of the surface reactions, which are hopefully volatile copper compounds, are desorbed or sputtered from the surface, leading to the removal of material. However, copper does not readily form volatile compounds with fluorine at room temperature, which is a major challenge in copper etching and often necessitates elevated temperatures or the use of other gas chemistries in conjunction with CF₄. diyhpl.us
The state of the surface, in turn, affects the plasma. For example, the recombination of radicals on the surface can alter their concentration in the plasma, and secondary electron emission from ion bombardment can influence the plasma's energy balance. This bidirectional influence necessitates a self-consistent coupling between the plasma and surface models. dntb.gov.ua
Table 2: Example of Surface Reactions in a Coupled Copper-CF₄ Plasma Model
| Reaction Type | Example Reaction | Description |
| Adsorption | F(g) + S → F(s) | A fluorine atom from the gas phase adsorbs onto a free site (S) on the copper surface. |
| CF₂(g) + S → CF₂(s) | A CF₂ radical adsorbs, potentially leading to polymer formation. | |
| Ion-Assisted Etching | Cu(s) + nF(s) + Ion Bombardment → CuFₙ(g) | Adsorbed fluorine reacts with copper, assisted by ion energy, to form a volatile product. |
| Polymerization | nCF₂(s) → (CF₂)ₙ(s) | Adsorbed CF₂ radicals polymerize on the surface, which can inhibit etching. |
| Sputtering | Ion⁺(g) + Cu(s) → Cu(g) | High-energy ions physically remove copper atoms from the surface. |
By integrating these detailed surface kinetics with plasma models, researchers can simulate the evolution of the surface topography, predict etch rates and profiles, and understand the formation of any surface residues. aip.org This comprehensive modeling approach is crucial for optimizing the delicate balance between etching and polymerization in Copper-CF₄ systems to achieve the desired anisotropic etch profiles for advanced semiconductor devices.
Future Research Directions and Emerging Applications in Materials Science
Development of Novel Copper-CF₄ Systems with Tunable Properties
The creation of new materials with tailored functionalities is a cornerstone of modern materials science. The development of novel copper-CF₄ systems is predicated on the ability to control their structure and composition at the nanoscale, leading to tunable macroscopic properties.
The reactivity of copper is highly dependent on its physical form, particularly at the nanoscale. Future research will likely focus on the precision engineering of copper nanostructures to tailor their reactivity, potentially with fluorocarbons like CF₄. Techniques such as colloidal synthesis, atomic layer deposition, and advanced lithography can be employed to create copper nanoparticles, nanowires, and nanofoams with controlled size, shape, and crystal faceting.
The morphological evolution of copper-based nanoparticles under different reactive environments is a critical area of study. For instance, in-situ Scanning Transmission Electron Microscopy (STEM) has been used to observe the transformation of copper nanoparticles in oxidative and reductive atmospheres at high temperatures. rsc.org Such studies reveal that the initial size and reaction temperature significantly influence the morphological changes, including the formation of hollow oxide shells. rsc.org Understanding these transformations at an atomic level is crucial for predicting and controlling how engineered copper nanostructures might interact with a CF₄ environment, for example, in catalytic applications or during the synthesis of composite materials. The goal would be to design nanostructures with specific active sites that can facilitate controlled reactions with fluorocarbons, leading to novel surface functionalization or the creation of new phases.
The development of advanced composite materials offers a pathway to combine the desirable properties of distinct materials. Incorporating fluorocarbon components, such as those derived from CF₄, into a copper matrix could yield composites with a unique combination of properties, including high thermal and electrical conductivity from the copper and chemical inertness, low friction, and high thermal stability from the fluorocarbon phase. While direct synthesis of copper-CF₄ composites is not yet a mainstream research area, analogies can be drawn from the extensive work on copper-carbon composites, such as those reinforced with carbon nanotubes (CNTs) and carbon fibers.
Research on copper-CNT composites has demonstrated significant improvements in mechanical and electrical properties compared to pure copper. The addition of CNTs can enhance the tensile strength and current carrying capacity of the copper matrix. researchgate.netacs.org For example, copper-CNT composites have shown a 14% higher current carrying capacity and a 20% increase in mechanical performance over pure copper. researchgate.net Similarly, copper-carbon fiber composites are valued for their high thermal conductivity and tunable coefficient of thermal expansion. researchgate.net
A key challenge in creating such composites is achieving a strong interfacial bond between the copper matrix and the reinforcement. Future research in copper-fluorocarbon composites would need to address similar challenges, focusing on surface modification of the fluorocarbon components or the use of wetting agents to ensure good adhesion. One study has explored the synthesis of copper nanoparticles within a fluoropolymer matrix by annealing a thin metal film coated with a fluoropolymer, which successfully prevented the oxidation of the nanoparticles. researchgate.net This suggests a viable route for creating stable copper-fluorocarbon composite materials.
Properties of Copper-Carbon Composite Materials
| Reinforcement | Property Enhancement | Reference |
|---|---|---|
| Carbon Nanotubes (CNTs) | 14% higher current carrying capacity, 20% higher mechanical performance | researchgate.net |
| Carbon Nanotubes (CNTs) | Tensile strength of 373 MPa, electrical conductivity of 79.9% IACS | fu-berlin.de |
| Carbon Fibers | High thermal conductivity, tunable coefficient of thermal expansion | researchgate.net |
| Carbon Nanofibers (CNFs) | 1.7 times increase in hardness compared to pure copper | aip.org |
Integration of Multi-Scale Modeling and Experimental Characterization
To accelerate the development of novel copper-CF₄ materials, a close integration of computational modeling and advanced experimental characterization is essential. This synergistic approach allows for a deeper understanding of material behavior from the atomic to the macroscopic scale.
Multi-scale modeling is a powerful tool for connecting the fundamental properties of materials at the atomic level to their performance at the macroscopic scale. uni-stuttgart.de For copper-based systems, this can involve a range of computational techniques. manchester.ac.uk At the most fundamental level, quantum mechanical methods like Density Functional Theory (DFT) can be used to study the electronic structure and bonding at the interface between copper and fluorocarbon molecules. This can provide insights into the stability and reactivity of such interfaces.
At a larger scale, Molecular Dynamics (MD) simulations can be used to model the behavior of thousands to millions of atoms, allowing researchers to study dynamic processes such as the formation of nanostructures or the mechanical response of a composite material. For instance, a multi-scale approach combining MD and Finite Element Analysis (FEA) has been used to predict the mechanical properties of copper nanofoams, where the atomistic simulations provided input for the macroscopic model. researchgate.net This approach could be adapted to model the mechanical behavior of hypothetical copper-CF₄ composites, predicting properties like stiffness, strength, and fracture toughness based on the atomic-level interactions. The ultimate goal is to develop predictive models that can guide the experimental design of new materials with desired properties, reducing the need for extensive trial-and-error experimentation. uni-stuttgart.de
While computational modeling provides predictive insights, experimental validation and observation of dynamic processes are crucial. In-situ and operando characterization techniques allow researchers to study materials in their working environment and in real-time. For the study of copper-CF₄ systems, these techniques would be invaluable for understanding synthesis processes and material transformations.
In-situ Transmission Electron Microscopy (TEM) is a powerful technique for visualizing nanoscale phenomena as they occur. For example, in-situ TEM has been used to study the solid-state reaction between copper and germanium nanowires, providing real-time information on the reaction kinetics. acs.orgacs.org This technique could be applied to observe the nucleation and growth of copper nanostructures in a CF₄ environment or to study the interface formation in a copper-fluorocarbon composite during annealing.
Operando Raman spectroscopy is another valuable tool for studying the chemical and structural changes in a material during a reaction. It has been used extensively to investigate copper-based catalysts during electrochemical reactions, such as the reduction of CO₂. fu-berlin.deaip.orgresearchgate.net These studies have identified reaction intermediates and provided insights into the catalytic mechanism. fu-berlin.deaip.orgresearchgate.net In the context of copper-CF₄ systems, operando Raman spectroscopy could be used to monitor chemical changes at the copper surface during a reaction with CF₄, potentially identifying new chemical species and reaction pathways.
In-situ and Operando Characterization Techniques for Copper-Based Systems
| Technique | Application | Key Insights | Reference |
|---|---|---|---|
| In-situ TEM | Observing morphological evolution of copper nanoparticles during redox reactions | Real-time visualization of void nucleation and growth | nsf.gov |
| In-situ STEM | Studying transformations of copper nanoparticles in gaseous environments | Understanding the influence of temperature and gas environment on nanoparticle morphology | rsc.org |
| Operando Raman Spectroscopy | Investigating copper-based catalysts during CO₂ reduction | Identification of surface-bound intermediates and reaction mechanisms | fu-berlin.de |
| Operando Raman Spectroscopy | Studying copper catalysts during electrochemical reactions | Resolving different adsorption modes of reactants and products | aip.org |
Addressing Current Challenges in Copper-CF₄ Material Science
The development of any new class of materials comes with its own set of challenges. For the emerging field of copper-CF₄ material science, these challenges will likely span from fundamental synthesis to practical application. A primary challenge will be the controlled synthesis of these materials. Given the high stability of the C-F bond, reacting CF₄ with copper in a controlled manner to form desired structures or interfaces will be difficult. This may require the use of plasma processing or other high-energy techniques to activate the CF₄.
Another significant challenge, as seen in other copper composite systems, is achieving a strong and stable interface between the copper and the fluorocarbon component. Poor interfacial bonding can lead to delamination and a degradation of mechanical and electrical properties. Overcoming this will require innovative approaches to surface engineering and the use of adhesion-promoting interlayers.
The processing of copper-based materials, particularly with advanced manufacturing techniques like additive manufacturing, also presents challenges. The high thermal conductivity and reflectivity of copper make it difficult to process with lasers, leading to issues with surface quality and process stability. mdpi.com These challenges would need to be addressed for the fabrication of complex copper-CF₄ components. Furthermore, the environmental impact of using fluorocarbons, which can be potent greenhouse gases, must be carefully considered. Future research will need to focus on developing sustainable synthesis and processing routes with minimal environmental footprint.
Enhancing Control Over Surface Selectivity and Anisotropy in Etching
The precise etching of copper is critical in the fabrication of integrated circuits and microelectronics. Future research could explore if and how a compound like Copper probe CF4 might contribute to advanced etching processes. Anisotropic etching—the directional etching of a material—is essential for creating the intricate, high-aspect-ratio features required in modern semiconductor devices.
One potential research avenue is the use of specialized chemical agents to control the etch rate on different crystalline surfaces of copper. Studies on wet chemical etching of copper foil have shown that anisotropic profiles can be achieved by manipulating the chemical environment, such as by using acidic cupric chloride solutions. illinois.eduillinois.edu The process often involves the formation of a passivating film, like cuprous chloride (CuCl), on the copper surface, which influences the dissolution rate. illinois.edu
A key challenge is achieving uniform etching, as localized flow patterns can affect the mass-transfer rate of chemical reactants and byproducts, leading to non-uniform (anisotropic) etching. illinois.edu Future studies could investigate whether a molecule with the specificity of a "copper probe" could selectively adsorb onto certain crystal faces of copper, acting as a site-specific inhibitor or promoter of the etching reaction. This could theoretically offer a higher degree of control over the final etched geometry.
Table 1: Potential Factors for Investigation in Anisotropic Copper Etching
| Research Parameter | Objective | Potential Measurement |
| Etchant Composition | Optimize the chemical solution for desired etch rates and profiles. | Etch rate (µm/min), Anisotropy ratio (vertical/lateral etch rate) |
| Flow Dynamics | Understand the impact of fluid flow on etch uniformity. | Peclet number, Surface roughness (AFM) |
| Surface Passivation | Control the formation and dissolution of surface films. | Film thickness and composition (XPS, SEM) |
| Additive Selectivity | Investigate selective adsorption of inhibitor/promoter molecules. | Adsorption isotherms, Contact angle measurements |
This line of inquiry would aim to move beyond current methods by introducing molecular-level control to the etching process, potentially enabling the fabrication of more complex and precise three-dimensional structures in copper interconnects and other micro-devices. skku.edu
Improving Stability and Lifetime of Copper-Based Sensors in Harsh Environments
Copper-based sensors are vital for various applications, but their performance can degrade in harsh environments, such as those with high acidity, humidity, or temperature. A primary failure mechanism is corrosion, which alters the sensor's electrical and chemical properties.
Future research could focus on designing protective mechanisms or new sensor materials that incorporate robust molecules to enhance stability. While fluorescent probes are typically used for detecting copper ions in biological or aqueous systems, the principles of selective binding could be adapted for sensor technology. nih.govfrontiersin.orgrsc.org A compound like "this compound" might be engineered to selectively bind to the copper surface of a sensor, forming a self-assembled monolayer that acts as a protective barrier against corrosive agents.
For instance, research into corrosion inhibitors for copper in organic acid environments has shown that certain compounds can significantly slow down degradation. mdpi.com The effectiveness of such inhibitors often depends on their ability to form a stable, non-reactive film on the copper surface.
A critical area of investigation would be the sensor's performance under various stressors. The stability and lifetime of sensors, especially those operating in acidic conditions, are paramount. nih.govnih.gov Research would need to quantify the sensor's response, drift, and lifetime with and without the protective agent.
Table 2: Performance Metrics for Copper Sensor Stability in Harsh Environments
| Performance Metric | Description | Test Condition Example |
| Sensitivity | The change in sensor output per unit change in the measured quantity. | Measurement before and after exposure to 1M HCl for 24h. |
| Response Time | The time taken for the sensor to respond to a change in the analyte concentration. | 90% response time after cycling between high and low humidity. |
| Signal Drift | The gradual change in sensor output over time under constant conditions. | Continuous monitoring in a 100°C environment for 1000 hours. |
| Lifetime | The total operational time until the sensor's performance falls outside specified limits. | Accelerated aging test under corrosive gas exposure (e.g., H₂S). |
By exploring molecules that can selectively and robustly interact with copper surfaces, researchers could develop a new class of sensors with significantly improved durability and reliability for use in challenging industrial, environmental, and chemical processing applications.
Q & A
Q. What is the molecular mechanism of Copper Fluor-4 (CF4) in detecting labile copper(I) ions in biological systems?
CF4 is a rhodol-based fluorescent probe engineered with a thioether-rich receptor for selective copper(I) binding. Its mechanism involves a fluorescence "turn-on" response upon Cu(I) coordination, enabling real-time imaging. The control CF4 probe, which replaces thioether arms with non-binding octyl groups, serves to differentiate copper-specific signals from background fluorescence . Researchers should validate specificity using this paired probe design to isolate copper-dependent responses.
Q. How should staining protocols for CF4 be optimized in live-organism studies (e.g., C. elegans)?
Key parameters include probe concentration (25 µM for CF4 in C. elegans), incubation time (30–60 minutes), and co-staining with lysosomal markers (e.g., LysoTracker Red). Ensure minimal light exposure to prevent photobleaching. Pre-treatment with copper chelators or supplements can modulate intracellular copper levels for baseline comparisons . Always include control CF4 to account for dye localization artifacts.
Advanced Research Questions
Q. What experimental strategies validate CF4 specificity for copper(I) in heterogeneous cellular environments?
- Competition assays : Introduce competing ions (e.g., Zn²⁺, Fe²⁺) to assess cross-reactivity.
- Genetic knockout models : Use copper transporter-deficient organisms (e.g., CUA-1 mutants in C. elegans) to correlate fluorescence with copper homeostasis pathways.
- Cross-validation : Pair CF4 imaging with inductively coupled plasma mass spectrometry (ICP-MS) for absolute copper quantification .
Q. How can researchers statistically reconcile discrepancies between CF4 fluorescence and bulk copper measurements (e.g., ICP-MS)?
Discrepancies may arise from CF4’s sensitivity to redox-active copper pools versus total copper. Apply multivariate regression to account for variables like pH, redox state, and probe localization. Use Bland-Altman plots to assess agreement between methods, and report confidence intervals for fluorescence-intensity correlations .
Q. What are the limitations of CF4 in long-term copper tracking, and how can they be mitigated?
CF4 may exhibit signal attenuation due to lysosomal sequestration or thiol-mediated quenching. Mitigation strategies:
Q. How should researchers design dose-response studies for CF4 in animal models to avoid toxicity artifacts?
Follow pharmacokinetic principles:
- Dose escalation : Test 1–10 mg/kg ranges (e.g., murine models) with monitoring for off-target effects.
- Vehicle optimization : Use biocompatible solvents (e.g., 5% DMSO + 30% PEG300) to enhance solubility and reduce inflammation .
- Histopathological validation : Compare CF4-treated tissues with controls post-mortem to confirm absence of probe-induced damage.
Methodological Frameworks for CF4 Studies
Q. Which research frameworks (e.g., PICOT, FINER) are suitable for structuring CF4-based hypotheses?
- PICOT : Define Population (e.g., colon cancer cells), Intervention (CF4 staining), Comparison (control CF4 or chelator-treated groups), Outcome (copper spatial dynamics), and Time (acute vs. chronic exposure).
- FINER : Ensure questions are Feasible (e.g., probe availability), Interesting (novel copper signaling pathways), Novel (untested disease models), Ethical (animal welfare compliance), and Relevant (links to metallobiology or oncology) .
Q. How can sensitivity analysis improve predictive models of CF4-copper interactions in dynamic systems?
Apply factorial design to assess variables like pH, temperature, and competing ions. For example, a 7-factor sensitivity analysis (as in CF4 emission models) quantifies each parameter’s contribution to fluorescence variance, enabling robust error margins (±25% in validated models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
